4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine intermediate.
Attachment of the Furan Ring: The furan ring is attached via an acylation reaction, where a furan-2-carbonyl chloride reacts with the piperazine-pyrimidine intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying enzyme inhibition and receptor binding.
Pharmaceuticals: It is explored for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Chemical Biology: Used as a probe to study the mechanisms of enzyme action and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine ring, studied for its acetylcholinesterase inhibitory activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine structure, explored for its anti-tubercular activity.
Uniqueness
4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical properties and biological activities. The combination of the furan, piperazine, and pyrimidine rings in a single molecule provides a versatile scaffold for drug design and development.
Properties
IUPAC Name |
4-amino-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-30-15-6-4-14(5-7-15)24-19(28)16-13-23-21(25-18(16)22)27-10-8-26(9-11-27)20(29)17-3-2-12-31-17/h2-7,12-13H,8-11H2,1H3,(H,24,28)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCPMIZPLQIPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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